Cas no 56969-26-7 (1-(4-methylphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole)

1-(4-methylphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole structure
56969-26-7 structure
Product name:1-(4-methylphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole
CAS No:56969-26-7
MF:C18H16N2O2
MW:292.331844329834
CID:1600769
PubChem ID:3044268

1-(4-methylphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole
    • BRN 1150484
    • DTXSID00972430
    • 56969-26-7
    • 1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-(4-methylphenyl)-
    • 4,5-Dihydro-1-(4-methylphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
    • Inchi: InChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)18-17-19-15-4-2-3-5-16(15)20(17)10-14(22-18)11-21-18/h2-9,14H,10-11H2,1H3
    • InChI Key: NGWXWEUQRILVSX-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C23C4=NC5=CC=CC=C5N4CC(O2)CO3

Computed Properties

  • Exact Mass: 292.12128
  • Monoisotopic Mass: 292.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • Density: 1.37
  • Boiling Point: 520.9°C at 760 mmHg
  • Flash Point: 268.8°C
  • Refractive Index: 1.707
  • PSA: 36.28

1-(4-methylphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole Related Literature

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